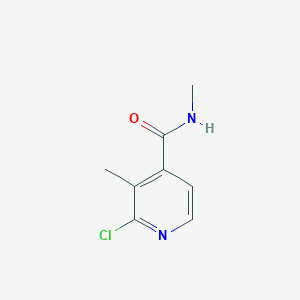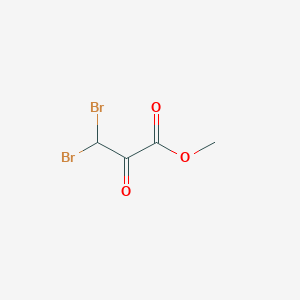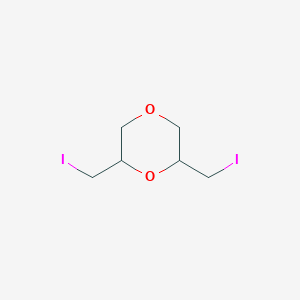
trans-2,6-Bis(iodomethyl)-1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2,6-Bis(iodomethyl)-1,4-dioxane: is an organic compound characterized by the presence of two iodomethyl groups attached to a 1,4-dioxane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,6-Bis(iodomethyl)-1,4-dioxane typically involves the reaction of 1,4-dioxane with iodomethane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 1,4-dioxane, followed by the addition of iodomethane to introduce the iodomethyl groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodomethane.
化学反応の分析
Types of Reactions: trans-2,6-Bis(iodomethyl)-1,4-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodomethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives of 1,4-dioxane.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: The major product is 2,6-dimethyl-1,4-dioxane.
科学的研究の応用
Chemistry: trans-2,6-Bis(iodomethyl)-1,4-dioxane is used as a building block in organic synthesis
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which trans-2,6-Bis(iodomethyl)-1,4-dioxane exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the iodomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes that introduce new functional groups.
類似化合物との比較
2,6-Dibromo-1,4-dioxane: Similar in structure but with bromine atoms instead of iodine.
2,6-Dichloro-1,4-dioxane: Contains chlorine atoms instead of iodine.
2,6-Dimethyl-1,4-dioxane: Lacks halogen atoms, with methyl groups instead.
Uniqueness: trans-2,6-Bis(iodomethyl)-1,4-dioxane is unique due to the presence of iodomethyl groups, which are more reactive than their bromine or chlorine counterparts
特性
CAS番号 |
6962-99-8 |
|---|---|
分子式 |
C6H10I2O2 |
分子量 |
367.95 g/mol |
IUPAC名 |
2,6-bis(iodomethyl)-1,4-dioxane |
InChI |
InChI=1S/C6H10I2O2/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2 |
InChIキー |
UYISQIRJYDOWOR-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(CO1)CI)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


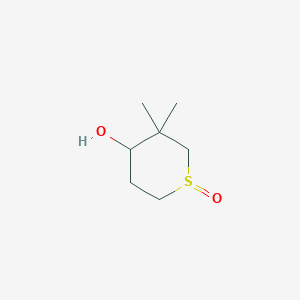
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)

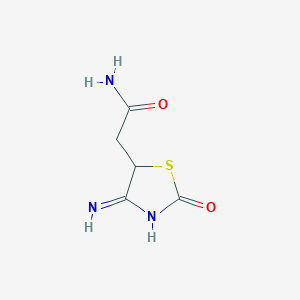
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)
